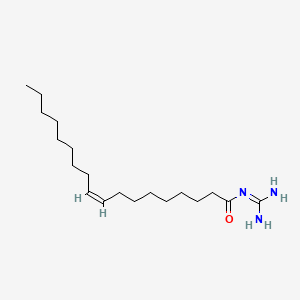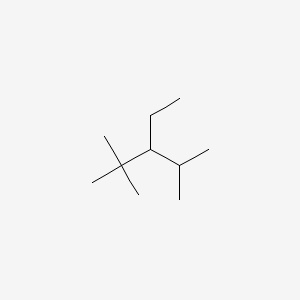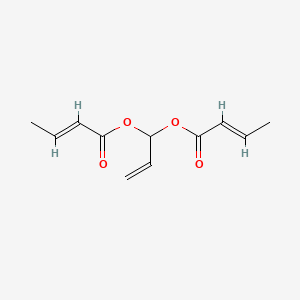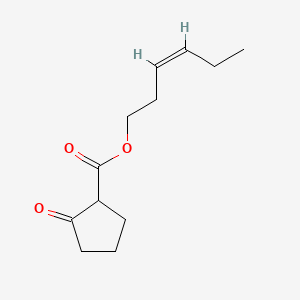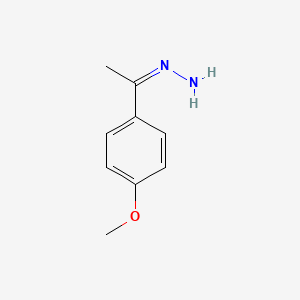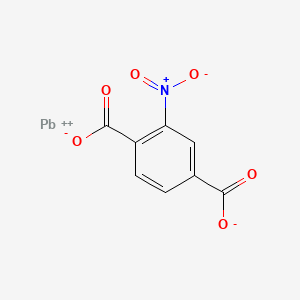
Lead 5-nitroterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead 5-nitroterephthalate is a chemical compound with the molecular formula C8H3NO6Pb It is a lead salt of 5-nitroterephthalic acid, characterized by its unique structural properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead 5-nitroterephthalate can be synthesized by reacting 5-nitroterephthalic acid with a lead(II) salt, such as lead(II) acetate or lead(II) nitrate, in an aqueous medium. The reaction typically involves dissolving 5-nitroterephthalic acid in water, followed by the addition of the lead(II) salt solution. The mixture is then heated to facilitate the reaction, and the resulting precipitate is filtered, washed, and dried to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and implementing purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lead 5-nitroterephthalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitroterephthalate derivatives.
Reduction: Formation of 5-aminoterephthalate.
Substitution: Formation of various substituted terephthalate derivatives.
Scientific Research Applications
Lead 5-nitroterephthalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lead 5-nitroterephthalate involves its interaction with biological molecules and metal ions. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, the lead ion can bind to proteins and enzymes, disrupting their normal function and leading to toxic effects .
Comparison with Similar Compounds
Similar Compounds
- Lead 2-nitroterephthalate
- Lead 4-nitroterephthalate
- Lead terephthalate
Comparison
Lead 5-nitroterephthalate is unique due to the position of the nitro group on the terephthalate ring, which influences its reactivity and coordination behavior.
Properties
CAS No. |
60580-60-1 |
|---|---|
Molecular Formula |
C8H3NO6Pb |
Molecular Weight |
416 g/mol |
IUPAC Name |
lead(2+);2-nitroterephthalate |
InChI |
InChI=1S/C8H5NO6.Pb/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
BBUSXYPIFFHFHF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])[N+](=O)[O-])C(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
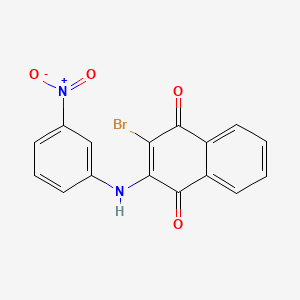

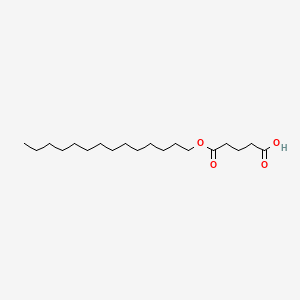
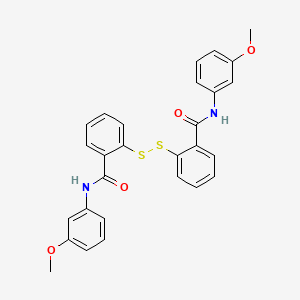

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
